Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Overview
Description
“Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate” is a chemical compound . It is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Chemical Reactions Analysis
The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
Neurodegenerative Disease Research
Isoquinoline alkaloids, including derivatives of tetrahydroisoquinoline, have shown diverse biological activities against neurodegenerative disorders . Methyl 3-oxo-tetrahydroisoquinoline carboxylates can be used to synthesize compounds that may inhibit or modulate pathways involved in diseases like Alzheimer’s and Parkinson’s, providing a basis for developing new therapeutic agents.
Antimicrobial Agent Development
The structural analogs of tetrahydroisoquinoline have demonstrated potent biological activity against various infective pathogens . Research into methyl 3-oxo-tetrahydroisoquinoline carboxylates could lead to the discovery of new antimicrobial agents that can be used to treat resistant strains of bacteria and other microorganisms.
Synthesis of Natural and Non-Natural Compounds
The tetrahydroisoquinoline core is a “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties . Methyl 3-oxo-tetrahydroisoquinoline carboxylates serve as precursors for the synthesis of a wide range of alkaloids and bioactive molecules, expanding the repertoire of available pharmacologically active compounds.
Anti-inflammatory and Analgesic Research
N-benzyl tetrahydroisoquinoline derivatives are known to function as antineuroinflammatory agents . Research into methyl 3-oxo-tetrahydroisoquinoline carboxylates could lead to the development of new anti-inflammatory and analgesic medications, potentially offering relief for chronic pain and inflammatory conditions.
Asymmetric Catalysis
Tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds . The study and utilization of methyl 3-oxo-tetrahydroisoquinoline carboxylates in asymmetric synthesis could enhance the efficiency and selectivity of chemical reactions, which is crucial in the production of enantiomerically pure pharmaceuticals.
properties
IUPAC Name |
methyl 3-oxo-2,4-dihydro-1H-isoquinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)9-8-5-3-2-4-7(8)6-12-10(9)13/h2-5,9H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSONIHTHTWDIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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